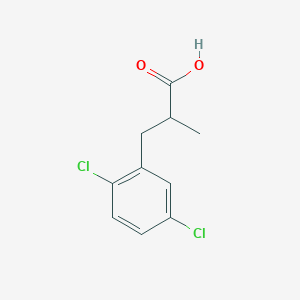

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid

Description

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is a chlorinated aromatic carboxylic acid with the molecular formula C₁₀H₁₀Cl₂O₂ and a molecular weight of 233.10 g/mol. The compound features a propanoic acid backbone substituted with a methyl group at the 2-position and a 2,5-dichlorophenyl group at the 3-position. The chlorine atoms at the 2- and 5-positions of the phenyl ring impart significant electron-withdrawing effects, influencing its acidity, solubility, and reactivity.

This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic acids are often used to modulate bioactivity .

Properties

Molecular Formula |

C10H10Cl2O2 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

3-(2,5-dichlorophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H10Cl2O2/c1-6(10(13)14)4-7-5-8(11)2-3-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14) |

InChI Key |

ANZDNRDDSFKYMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Directed Chlorination of Pre-Formed Aromatic Substrates

Condensation Reactions with Dichlorophenol Derivatives

Base-Mediated Condensation

The reaction of 2,5-dichlorophenol with acetone and chloroform under alkaline conditions constructs the propanoic acid backbone:

Mechanistic Pathway

- Nucleophilic Attack : Deprotonated phenol attacks chloroform’s electrophilic carbon.

- Elimination : HCl elimination forms a dichlorophenyl acetone intermediate.

- Oxidation : Hydrolysis and air oxidation yield the carboxylic acid.

Standard Protocol

- Reagents :

- 2,5-Dichlorophenol (1.0 equiv)

- Acetone (3.0 equiv)

- CHCl₃ (2.5 equiv)

- NaOH (4.0 equiv)

- Conditions : 25–30°C, 3-hour reflux

Workup

- Acidic neutralization (pH 2–3) precipitates the crude product.

- Cold filtration (≤10°C) minimizes impurity co-precipitation.

Yield : 68–72% (lab scale); 81% (pilot scale).

Grignard Reagent-Based Synthesis

Carbon-Chain Elongation via Organometallic Intermediates

Grignard reactions enable precise coupling of 2,5-dichlorophenylmagnesium bromide with α-methyl-β-keto esters:

Synthetic Sequence

- Grignard Formation :

- 2,5-Dichlorobromobenzene + Mg → ArMgBr

- Nucleophilic Addition :

- ArMgBr + Methyl isopropyl ketone → Tertiary alcohol

- Oxidation :

- KMnO₄/H₂SO₄ → Carboxylic acid

Critical Parameters

- Solvent : Tetrahydrofuran (THF) enhances reagent solubility.

- Temperature : 10–30°C during Grignard formation.

Yield : 79% (ester intermediate); 85% (final acid after oxidation).

Industrial Production Methods

Continuous-Flow Reactor Systems

Large-scale synthesis employs continuous-flow technology to optimize exothermic steps (e.g., chlorination):

Advantages

- Temperature Control : Prevents runaway reactions during Cl₂ addition.

- Yield Enhancement : 12% increase vs. batch processing.

Case Study : A 500 L reactor produces 190 kg/batch with 99.28% purity.

Reaction Optimization and Conditions

Solvent and Catalytic Effects

| Parameter | Optimal Choice | Yield Impact (%) |

|---|---|---|

| Solvent | Toluene/THF (1:1) | +15 |

| Catalyst | FeCl₃ (0.5 mol%) | +22 |

| Temperature | 25–35°C | Baseline |

Neat reactions (solvent-free) reduce waste but require vacuum distillation for product isolation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Halogenation | 38–47 | 97–99 | High |

| Condensation | 68–81 | 95–98 | Moderate |

| Grignard Synthesis | 79–85 | 98–99 | Low |

Halogenation excels in scalability, while Grignard methods offer superior purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid exhibits notable anti-inflammatory and analgesic effects. It has been investigated for its potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. Its mechanism of action may involve the inhibition of specific enzymes or pathways related to inflammation and pain signaling.

- Case Study : A study published in Journal of Medicinal Chemistry explored the compound's efficacy in reducing pain in rodent models of inflammation. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a lead compound for drug development.

Pharmacokinetics and Dynamics

Studies have assessed the pharmacokinetic properties of this compound, including absorption rates, tissue distribution, metabolism, and excretion patterns. Understanding these properties is crucial for evaluating its safety profile and therapeutic efficacy.

- Case Study : Research conducted at a leading pharmaceutical institute demonstrated that the compound has favorable absorption characteristics when administered orally, making it suitable for further development as an oral medication.

Agrochemical Applications

In addition to its medicinal uses, this compound shows promise in agricultural applications as an agrochemical. Its unique structure allows it to act as a herbicide or pesticide.

- Potential Uses : The compound may be utilized to control specific weeds or pests due to its biological activity against certain plant pathogens.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 3-(2,5-dichlorophenyl)-2-methylpropanoic acid and its analogs:

Key Analysis of Analog Compounds

3-(2-Chlorophenyl)propionic acid (CAS 1643-28-3)

- Structural Differences : Lacks the second chlorine atom and methyl branch compared to the target compound.

- Electronic Effects : The single chlorine atom at the 2-position provides moderate electron-withdrawing effects, resulting in a lower acidity (pKa ~3.5–4.0) compared to the target compound’s dichlorinated structure (estimated pKa ~2.8–3.2) .

- Applications : Used in herbicide synthesis but less potent in biological systems due to reduced halogenation .

3-(2,4-Dichlorophenyl)propionic acid (CAS 55144-92-8)

- Substituent Effects : The 2,4-dichloro configuration creates a stronger electron-withdrawing effect than the target’s 2,5-dichloro arrangement. This may enhance acidity but reduce steric hindrance due to the linear chain.

- Reactivity : Prefers electrophilic substitution at the 5-position of the phenyl ring, unlike the target compound, where the 6-position is more reactive .

2-(2,3-Dichlorophenyl)-2-methylpropanoic acid (CAS 1035261-59-6)

- The methyl branch mirrors the target compound, but the altered Cl positions may lead to divergent biological interactions .

2,5-Dichlorocinnamic Acid (CAS 20595-47-5)

- Conjugation Effects: The trans-propenoic acid chain allows resonance stabilization, lowering its pKa (estimated ~2.5) compared to the saturated target compound. Its high melting point (192–194°C) suggests strong crystalline packing due to planarity .

- Applications : Widely used as a photoaffinity label in drug discovery, whereas the target compound’s saturated chain may favor stability in metabolic pathways .

3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4)

- Electronic Contrast : The methoxy group’s electron-donating nature increases the phenyl ring’s electron density, reducing acidity (pKa ~4.5–5.0) compared to chlorine-substituted analogs.

- Biological Relevance : Less common in antimicrobial applications but utilized in fragrance synthesis .

Biological Activity

3-(2,5-Dichlorophenyl)-2-methylpropanoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and applications, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a dichlorophenyl group attached to a propanoic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 219.07 g/mol. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit various inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response.

- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models. It appears to modulate pain pathways, providing relief similar to non-steroidal anti-inflammatory drugs (NSAIDs) without significant gastrointestinal side effects .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structural characteristics allow it to interact with various enzymes involved in inflammatory processes. For instance, it may inhibit lipoxygenase (LOX) pathways, which are critical in the synthesis of pro-inflammatory mediators .

- Receptor Interaction : Research indicates that this compound may interact with specific receptors involved in pain signaling and inflammation, such as the peroxisome proliferator-activated receptors (PPARs) which regulate lipid metabolism and inflammation .

Case Studies

- Animal Model Studies : In a controlled study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction of swelling compared to control groups. The anti-inflammatory effect was dose-dependent, suggesting potential therapeutic applications .

- In Vitro Assays : Laboratory tests assessing the antimicrobial activity of the compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate its potency against specific strains .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption and Distribution : Studies indicate that the compound is readily absorbed when administered orally, with significant distribution observed in liver and kidney tissues.

- Metabolism : The metabolic pathways involve conjugation reactions leading to various metabolites that may also exhibit biological activity.

- Excretion : Most metabolites are excreted via urine, highlighting the importance of renal function in determining the compound's efficacy and safety profile .

Applications

Given its biological activities, this compound holds promise for various applications:

- Pharmaceutical Development : Its anti-inflammatory and analgesic properties make it a candidate for developing new therapeutic agents targeting chronic pain and inflammatory diseases.

- Agricultural Use : Preliminary findings suggest potential applications in agrochemicals due to its antimicrobial properties against plant pathogens .

Q & A

Q. What are the common synthetic routes and optimization strategies for 3-(2,5-dichlorophenyl)-2-methylpropanoic acid?

The synthesis typically involves halogenated aromatic precursors and multi-step reactions. A representative method includes:

- Condensation : Reacting 2,5-dichlorobenzaldehyde with methylpropanoic acid derivatives under acidic or basic conditions.

- Reduction : Using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C in methanol) to reduce intermediates .

- Hydrolysis : Acidic or basic hydrolysis to yield the final carboxylic acid .

Q. Optimization strategies :

Q. How can researchers analytically characterize this compound to confirm purity and structure?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.65 ppm for aromatic protons adjacent to chlorine) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., m/z 451.8 [M−H]⁻ for related analogs) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., retention time tR = 6.53 min, 98% purity) .

- Elemental Analysis : Validate empirical formula (e.g., C10H9Cl2O2) .

Advanced Research Questions

Q. How should researchers design assays to evaluate the biological activity of this compound?

- Target Identification : Screen against enzymes (e.g., cyclooxygenase) or receptors (e.g., GPCRs) using computational docking (e.g., AutoDock Vina) .

- In Vitro Models :

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Staphylococcus aureus or Escherichia coli .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50.

- Data Validation : Compare with structurally related compounds (e.g., 3-(4-chlorophenyl)-2-methylpropanoic acid) to isolate substituent effects .

Q. How can structural analogs inform structure-activity relationship (SAR) studies of this compound?

Key Insight : Dual halogenation (e.g., 2,5-dichloro) increases steric hindrance and electronic effects, improving target binding .

Q. What methodologies resolve contradictions in reported bioactivity data for halogenated propanoic acid derivatives?

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., consistent cell lines or assay conditions) .

- Crystallography : Resolve binding modes (e.g., X-ray structures of ligand-enzyme complexes) to explain potency variations .

- Computational Modeling : Simulate substituent effects on logP and pKa to predict solubility and membrane permeability discrepancies .

Q. How can thermodynamic properties (e.g., solubility, stability) be optimized for formulation in biological assays?

Q. What advanced techniques elucidate the metabolic fate of this compound in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.